![molecular formula C18H22N2O7 B5120591 4-methoxy-3,7,7-trimethylbicyclo[4.1.0]hept-3-yl 3,5-dinitrobenzoate CAS No. 107438-43-7](/img/structure/B5120591.png)
4-methoxy-3,7,7-trimethylbicyclo[4.1.0]hept-3-yl 3,5-dinitrobenzoate
Overview
Description
4-methoxy-3,7,7-trimethylbicyclo[4.1.0]hept-3-yl 3,5-dinitrobenzoate, also known as MTBD, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This bicyclic compound is a derivative of the natural product podocarpic acid and has been shown to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of 4-methoxy-3,7,7-trimethylbicyclo[4.1.0]hept-3-yl 3,5-dinitrobenzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. 4-methoxy-3,7,7-trimethylbicyclo[4.1.0]hept-3-yl 3,5-dinitrobenzoate has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
4-methoxy-3,7,7-trimethylbicyclo[4.1.0]hept-3-yl 3,5-dinitrobenzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and cyclooxygenase-2. 4-methoxy-3,7,7-trimethylbicyclo[4.1.0]hept-3-yl 3,5-dinitrobenzoate has also been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
4-methoxy-3,7,7-trimethylbicyclo[4.1.0]hept-3-yl 3,5-dinitrobenzoate has several advantages for use in laboratory experiments. It is stable, highly pure, and has a well-defined structure, making it easy to work with. However, its high cost and limited availability may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 4-methoxy-3,7,7-trimethylbicyclo[4.1.0]hept-3-yl 3,5-dinitrobenzoate. One area of interest is the development of 4-methoxy-3,7,7-trimethylbicyclo[4.1.0]hept-3-yl 3,5-dinitrobenzoate-based drugs for the treatment of cancer and other diseases. Another area of interest is the study of 4-methoxy-3,7,7-trimethylbicyclo[4.1.0]hept-3-yl 3,5-dinitrobenzoate's mechanism of action and its interactions with various cellular processes. Finally, the development of new synthesis methods for 4-methoxy-3,7,7-trimethylbicyclo[4.1.0]hept-3-yl 3,5-dinitrobenzoate may lead to increased availability and lower costs, making it more accessible for research purposes.
Synthesis Methods
The synthesis of 4-methoxy-3,7,7-trimethylbicyclo[4.1.0]hept-3-yl 3,5-dinitrobenzoate involves the reaction of podocarpic acid with 3,5-dinitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is a yellow crystalline solid that is highly pure and stable.
Scientific Research Applications
4-methoxy-3,7,7-trimethylbicyclo[4.1.0]hept-3-yl 3,5-dinitrobenzoate has been studied extensively for its potential applications in scientific research. It has been shown to possess a wide range of biological activities, including antitumor, antibacterial, and antifungal properties. 4-methoxy-3,7,7-trimethylbicyclo[4.1.0]hept-3-yl 3,5-dinitrobenzoate has also been shown to have potential as an anti-inflammatory and analgesic agent.
properties
IUPAC Name |
(4-methoxy-3,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl) 3,5-dinitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O7/c1-17(2)13-8-15(26-4)18(3,9-14(13)17)27-16(21)10-5-11(19(22)23)7-12(6-10)20(24)25/h5-7,13-15H,8-9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKISZDGHIQPGMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1CC(C(C2)OC)(C)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101137615 | |
Record name | Bicyclo[4.1.0]heptan-3-ol, 4-methoxy-3,7,7-trimethyl-, 3-(3,5-dinitrobenzoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101137615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[4.1.0]heptan-3-ol, 4-methoxy-3,7,7-trimethyl-, 3-(3,5-dinitrobenzoate) | |
CAS RN |
107438-43-7 | |
Record name | Bicyclo[4.1.0]heptan-3-ol, 4-methoxy-3,7,7-trimethyl-, 3-(3,5-dinitrobenzoate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107438-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo[4.1.0]heptan-3-ol, 4-methoxy-3,7,7-trimethyl-, 3-(3,5-dinitrobenzoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101137615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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